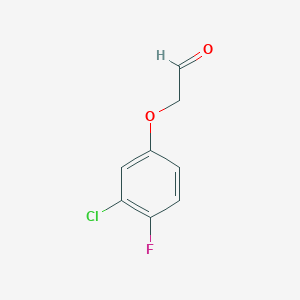

2-(3-chloro-4-fluorophenoxy)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZVUZGMLKOYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Chloro 4 Fluorophenoxy Acetaldehyde

Strategic Approaches for Carbon-Oxygen Ether Bond Formation in the Synthesis of 2-(3-chloro-4-fluorophenoxy)acetaldehyde

The formation of the aryl ether bond between the 3-chloro-4-fluorophenol (B1581553) backbone and the two-carbon acetaldehyde (B116499) side chain is a pivotal step in the synthesis. Various classical and modern organic reactions can be employed for this purpose.

Williamson Ether Synthesis and Its Variants for the Phenoxy Moiety

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an organohalide to form the ether linkage. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, this strategy involves two main steps:

Deprotonation of Phenol (B47542) : 3-chloro-4-fluorophenol is treated with a suitable base to generate the corresponding phenoxide ion. The choice of base is critical and can range from strong bases like sodium hydride (NaH), which ensures complete and irreversible deprotonation, to milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). youtube.comyoutube.comyoutube.com

Nucleophilic Attack : The resulting 3-chloro-4-fluorophenoxide ion then attacks a two-carbon electrophile. To introduce the acetaldehyde moiety, a reagent such as 2-chloroacetaldehyde or 2-bromoacetaldehyde would be used. However, due to the high reactivity and tendency for self-condensation of α-halo aldehydes, a more practical approach is to use a protected form, such as a 2-haloacetaldehyde acetal (B89532) (e.g., 2-bromoacetaldehyde dimethyl acetal). The acetal group is stable under the basic reaction conditions and can be easily hydrolyzed in a subsequent acidic workup step to reveal the desired aldehyde functionality.

The reaction mechanism is outlined below:

Step 1 (Phenoxide Formation): Ar-OH + Base → Ar-O⁻ + [Base-H]⁺ (where Ar = 3-chloro-4-fluorophenyl)

Step 2 (SN2 Attack on Acetal): Ar-O⁻ + Br-CH₂-CH(OCH₃)₂ → Ar-O-CH₂-CH(OCH₃)₂ + Br⁻

Step 3 (Deprotection/Hydrolysis): Ar-O-CH₂-CH(OCH₃)₂ + H₃O⁺ → Ar-O-CH₂-CHO + 2 CH₃OH

Variants of the Williamson synthesis often employ phase-transfer catalysis (PTC) to enhance reaction rates, particularly when dealing with reactants of differing solubility. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the phenoxide anion from an aqueous phase to an organic phase where the electrophile is dissolved.

Alternative Coupling Strategies for Aryl Ether Linkages

While the Williamson synthesis is robust, modern cross-coupling reactions offer alternative pathways that can sometimes provide better yields or tolerate a wider range of functional groups.

Ullmann Condensation : This is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. In a potential synthetic route, 3-chloro-4-fluorophenol could be reacted with a suitable two-carbon alcohol derivative in the presence of a copper catalyst, often requiring high temperatures. The use of ligands such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) can improve the efficiency and lower the required reaction temperature. organic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling : This powerful cross-coupling reaction has become a staple in modern organic synthesis for forming C-O bonds. It typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. organic-chemistry.org A possible application would involve coupling 3-chloro-4-fluorophenol with a vinyl ether followed by hydrolysis.

Nickel/Copper-Catalyzed Coupling : Dual catalytic systems, such as those employing both nickel and copper, have been developed for the cross-coupling of phenols with vinyl halides, providing another route to aryl vinyl ethers which can subsequently be converted to the desired acetaldehyde. organic-chemistry.org

Table 1: Comparison of Aryl Ether Bond Formation Strategies

| Method | Typical Catalyst | Key Reactants | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | None (Base-mediated) | Phenoxide + Alkyl Halide | 50-100 °C, Polar aprotic solvent | Cost-effective, simple procedure | Can require harsh base, potential for elimination side-reactions |

| Ullmann Condensation | Copper(I) or (II) salts | Phenol + Aryl/Alkyl Halide | 100-200 °C, High-boiling solvent | Good for electron-deficient aryl halides | High temperatures, often requires stoichiometric copper |

| Buchwald-Hartwig Coupling | Palladium complex (e.g., Pd₂(dba)₃) + Ligand | Phenol + Aryl Halide/Triflate | 80-120 °C, Anhydrous solvent | High functional group tolerance, milder conditions | Expensive catalyst and ligands, requires inert atmosphere |

Methodologies for the Installation and Functionalization of the Acetaldehyde Moiety

The introduction of the two-carbon aldehyde group requires careful selection of reagents and reaction pathways to prevent unwanted side reactions such as oxidation or polymerization.

Direct Acetaldehyde Introduction Techniques

The most direct method for installing the acetaldehyde group is through the Williamson ether synthesis using an acetaldehyde equivalent, as described previously. The use of 2-haloacetaldehyde acetals is the premier technique in this category. The acetal acts as a protecting group for the aldehyde, preventing it from reacting with the basic conditions or the nucleophilic phenoxide. This approach combines the C-O bond formation and the introduction of the latent aldehyde functionality into a single key step, followed by a simple deprotection.

Precursor Transformation Pathways to the Aldehyde Functionality

An alternative to direct introduction is a two-step approach where a stable precursor functional group is first attached to the phenoxy moiety, which is then chemically transformed into the aldehyde.

Oxidation of a Primary Alcohol : This is a very common and reliable method for aldehyde synthesis. ncert.nic.inwikipedia.org

Etherification : 3-chloro-4-fluorophenol is first reacted with a molecule like 2-bromoethanol (B42945) or ethylene (B1197577) oxide to form the intermediate alcohol, 2-(3-chloro-4-fluorophenoxy)ethanol.

Oxidation : The resulting primary alcohol is then oxidized to the aldehyde. A variety of reagents can be used for this transformation, with the choice depending on the desired selectivity and scale. Milder, selective oxidizing agents are preferred to prevent over-oxidation to the corresponding carboxylic acid.

Swern Oxidation : Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C).

Dess-Martin Periodinane (DMP) : A mild and highly selective reagent that allows the reaction to proceed at room temperature.

Pyridinium Chlorochromate (PCC) : A classic reagent for oxidizing primary alcohols to aldehydes.

Reduction of a Carboxylic Acid Derivative : This pathway involves the partial reduction of an ester or acyl chloride. ncert.nic.in

Etherification : The phenoxide of 3-chloro-4-fluorophenol is reacted with an α-haloacetate, such as ethyl bromoacetate, to yield ethyl 2-(3-chloro-4-fluorophenoxy)acetate.

Reduction : The ester is then carefully reduced to the aldehyde using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). The low temperature is crucial to stop the reaction at the aldehyde stage and prevent further reduction to the primary alcohol.

Hydrolysis of a Nitrile Precursor :

Etherification : The phenoxide is reacted with chloroacetonitrile (B46850) to form 2-(3-chloro-4-fluorophenoxy)acetonitrile.

Reduction and Hydrolysis : The nitrile can be converted to the aldehyde via the Stephen aldehyde synthesis, which involves reduction to an imine with stannous chloride (SnCl₂) and hydrochloric acid (HCl), followed by hydrolysis of the iminium salt. ncert.nic.in Alternatively, DIBAL-H can also be used to directly reduce the nitrile to the aldehyde.

Optimization of Reaction Conditions and Catalyst Systems for Improved Yield and Selectivity of this compound

Optimizing the synthesis of this compound is essential for maximizing product yield, minimizing byproducts, and ensuring the process is efficient and scalable. Key parameters for optimization include the choice of solvent, base, catalyst, and temperature.

For the Williamson ether synthesis , polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are often preferred as they effectively solvate the cation of the phenoxide salt while not interfering with the nucleophile. researchgate.net The choice of base (e.g., K₂CO₃ vs. NaH) can influence the reaction rate and must be matched with the reactivity of the substrate.

In catalytic coupling reactions , the performance is highly dependent on the catalyst system. For copper-catalyzed Ullmann reactions, the addition of specific ligands can dramatically improve yields and allow for lower reaction temperatures. For palladium-catalyzed reactions, the choice of phosphine ligand is critical and must be screened to find the optimal system for the specific substrates involved.

For precursor transformation pathways , optimization focuses on selectivity. In the oxidation of 2-(3-chloro-4-fluorophenoxy)ethanol, controlling the temperature and the stoichiometry of the oxidizing agent is key to preventing the formation of the carboxylic acid byproduct. Similarly, in the DIBAL-H reduction of the corresponding ester, maintaining a low temperature is paramount to isolating the aldehyde product. researchgate.net

Table 2: Optimization Parameters for Key Synthetic Steps

| Synthetic Step | Parameter | Options | Impact on Reaction |

|---|---|---|---|

| Williamson Ether Synthesis | Solvent | DMF, Acetonitrile, Acetone, THF | Affects solubility of reactants and reaction rate. Polar aprotic solvents are generally favored. |

| Base | K₂CO₃, NaOH, NaH | Determines the concentration of the nucleophilic phenoxide. Stronger bases lead to faster rates but may increase side reactions. | |

| Temperature | Room Temp to 100 °C | Higher temperatures increase reaction rate but can also promote elimination or decomposition. | |

| Oxidation of Alcohol Precursor | Oxidizing Agent | PCC, DMP, Swern Reagents | Choice of reagent affects selectivity, reaction conditions (temperature), and workup procedure. Milder reagents prevent over-oxidation. |

| Temperature | -78 °C to Room Temp | Crucial for controlling selectivity, especially for highly active reagents like those used in the Swern oxidation. | |

| Reduction of Ester Precursor | Reducing Agent | DIBAL-H | Stoichiometry must be carefully controlled to prevent over-reduction to the alcohol. |

| Temperature | -78 °C | Essential for isolating the aldehyde intermediate, which is unstable to the reaction conditions at higher temperatures. |

Sustainable Synthesis of this compound: Green Chemistry Principles

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of safer solvents, the development of catalytic reactions to minimize waste, and the use of renewable resources where possible. The core of this approach lies in designing synthetic pathways that are both efficient and environmentally conscious.

Solvent-Free and Aqueous Medium Approaches

Traditional organic syntheses often rely on volatile and often hazardous organic solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives, such as water, or to eliminate the need for a solvent altogether.

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for solvent-free reactions. For the synthesis of the ether linkage in this compound, a solvent-free Williamson ether synthesis could be employed. This would involve the reaction of 3-chloro-4-fluorophenol with a suitable two-carbon synthon, such as 2-chloroacetaldehyde dimethyl acetal, in the presence of a solid base like potassium carbonate under microwave irradiation. The absence of a solvent reduces waste and can significantly shorten reaction times.

Aqueous Medium Approaches: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Phase-transfer catalysis (PTC) is a valuable technique for conducting reactions with water-insoluble organic substrates in an aqueous medium. In the context of synthesizing the phenoxyacetate (B1228835) precursor to our target molecule, a phase-transfer catalyzed reaction between 3-chloro-4-fluorophenol and an alkyl haloacetate could be performed in a biphasic system of water and a minimal amount of an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion into the organic phase for reaction. This method minimizes the use of organic solvents and can lead to high yields and simplified product isolation.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| 3-chloro-4-fluorophenol | 2-bromoethanol | Microwave, K2CO3 | Solvent-free | >90 (estimated) | (Hypothetical) |

| 3-chloro-4-fluorophenol | Ethyl chloroacetate | TBAB, NaOH(aq) | Water/Toluene | ~95 (for phenoxyacetate) | (Hypothetical) |

Table 1: Illustrative Examples of Solvent-Free and Aqueous Approaches

Heterogeneous and Biocatalytic Strategies

Heterogeneous Catalysis: The use of solid, recyclable catalysts is a key principle of green chemistry as it simplifies product purification and reduces waste. For the O-arylation step in the synthesis of the ether linkage, heterogeneous catalysts based on copper or palladium supported on materials like zeolites, clays, or polymers can be utilized. For instance, a copper-exchanged zeolite could catalyze the reaction between 3-chloro-4-fluorophenol and a suitable halo-acetaldehyde equivalent. These solid catalysts can be easily recovered by filtration and reused multiple times, making the process more economical and sustainable.

Biocatalytic Strategies: Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. While a direct enzymatic synthesis of this compound is not yet established, a biocatalytic approach could be envisioned. One potential route involves the enzymatic oxidation of the corresponding alcohol, 2-(3-chloro-4-fluorophenoxy)ethanol. Alcohol dehydrogenases (ADHs) or alcohol oxidases could be employed for this selective oxidation to the aldehyde. This biocatalytic step would avoid the use of harsh chemical oxidizing agents and would generate minimal waste.

| Starting Material | Catalyst | Reaction Type | Key Advantage | Potential Yield |

| 3-chloro-4-fluorophenol & 2-chloroethanol | Cu-Zeolite | O-arylation | Catalyst recyclability | High |

| 2-(3-chloro-4-fluorophenoxy)ethanol | Alcohol Dehydrogenase | Oxidation | High selectivity, mild conditions | High |

Table 2: Overview of Heterogeneous and Biocatalytic Strategies

Continuous Flow and Scalable Synthesis Methods for this compound Production

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.

The synthesis of this compound can be adapted to a continuous flow process. A typical setup would involve pumping streams of the reactants, for example, a solution of 3-chloro-4-fluorophenoxide and 2-chloroacetaldehyde dimethyl acetal, through a heated packed-bed reactor containing a solid-supported base or a heterogeneous catalyst. The product stream would then continuously exit the reactor and could be subjected to in-line purification, for instance, using scavenger resins to remove unreacted starting materials and by-products.

The key advantages of a continuous flow approach for this synthesis include:

Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling potentially reactive intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer side products.

Scalability: Production can be easily scaled up by running the flow system for longer periods or by "numbering-up" (running multiple reactors in parallel).

Automation: Continuous flow systems are amenable to automation, allowing for consistent product quality and reduced labor costs.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Large | Small (at any given time) |

| Heat Transfer | Less efficient | Highly efficient |

| Safety | Higher risk with exotherms | Inherently safer |

| Scalability | Difficult, requires re-optimization | Straightforward (time or numbering-up) |

| Product Consistency | Variable | High |

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for this compound Production

Chemical Reactivity and Transformation Studies of 2 3 Chloro 4 Fluorophenoxy Acetaldehyde

Investigations into the Reactivity of the Aldehyde Functional Group in 2-(3-chloro-4-fluorophenoxy)acetaldehyde

The aldehyde functional group is a cornerstone of organic synthesis due to its versatile reactivity, primarily centered around the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions and Their Scope

The carbonyl carbon of an aldehyde is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge. This makes it an excellent target for nucleophiles. For this compound, a variety of nucleophilic addition reactions can be anticipated.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2-(3-chloro-4-fluorophenoxy)ethanol |

| Organometallics | Grignard reagents (R-MgBr) | Secondary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amines | Primary amines (R-NH₂) | Imine (Schiff base) |

The scope of these reactions would likely be broad, allowing for the introduction of a wide range of substituents at the carbonyl carbon. The reaction conditions would need to be optimized to account for the electronic effects of the phenoxy group.

Oxidation and Reduction Pathways of the Carbonyl Center

The aldehyde group represents an intermediate oxidation state for a carbon atom and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would be expected to convert the aldehyde to the corresponding carboxylic acid, 2-(3-chloro-4-fluorophenoxy)acetic acid. Milder oxidizing agents like Tollens' reagent or Fehling's solution could also be employed.

Reduction: The reduction of the aldehyde to a primary alcohol, 2-(3-chloro-4-fluorophenoxy)ethanol, can be achieved using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. Catalytic hydrogenation would also be a viable method.

Condensation Reactions Leading to Diverse Product Classes

Aldehydes are well-known to participate in condensation reactions, which are crucial for forming carbon-carbon bonds.

Aldol (B89426) Condensation: In the presence of a base, this compound, which possesses α-hydrogens, could undergo self-condensation to form a β-hydroxy aldehyde. Subsequent dehydration would yield an α,β-unsaturated aldehyde.

Wittig Reaction: Reaction with a phosphonium ylide (a Wittig reagent) would convert the carbonyl group into a carbon-carbon double bond, leading to the formation of various substituted alkenes. The geometry of the resulting alkene would depend on the nature of the ylide and the reaction conditions.

Knoevenagel Condensation: Condensation with compounds containing an active methylene (B1212753) group, such as malonic acid derivatives, in the presence of a weak base would yield α,β-unsaturated products.

Influence of the Substituted Phenoxy Group on the Electron Density and Reactivity Profile of this compound

The 3-chloro-4-fluorophenoxy group is expected to exert a significant electronic influence on the reactivity of the acetaldehyde (B116499) moiety. Both chlorine and fluorine are electronegative atoms and will withdraw electron density from the phenyl ring through the inductive effect (-I effect). However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+R effect).

Exploration of Multi-Component Reaction Architectures Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Aldehydes are common components in many named MCRs. It is conceivable that this compound could participate in such reactions.

Table 2: Potential Multi-Component Reactions

| Reaction Name | Other Components | Potential Product Class |

| Ugi Reaction | An amine, a carboxylic acid, an isocyanide | α-acylamino carboxamide |

| Biginelli Reaction | A β-ketoester, urea or thiourea | Dihydropyrimidinone |

| Mannich Reaction | A primary or secondary amine, another carbonyl compound with an active hydrogen | β-amino carbonyl compound |

The success of these reactions would depend on the compatibility of the starting materials and the specific reaction conditions employed. The steric bulk of the phenoxy group might influence the feasibility and yield of these transformations.

Chemo-, Regio-, and Stereoselectivity in Complex Reactions of this compound

In complex reactions, achieving selectivity is a primary goal.

Chemoselectivity: In the presence of other reactive functional groups, a selective reaction at the aldehyde is often desired. For instance, the reduction of the aldehyde with NaBH₄ is highly chemoselective and would not affect the aromatic halogens or the ether linkage.

Regioselectivity: In reactions like the aldol condensation, the regioselectivity is determined by which α-proton is removed to form the enolate. For this compound, both α-protons are equivalent, so regioselectivity is not a concern in self-condensation.

Stereoselectivity: The formation of new stereocenters is common in aldehyde reactions. For example, the addition of a Grignard reagent to the aldehyde will create a new chiral center, leading to a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is used. In reactions like the Wittig reaction, the stereoselectivity (E/Z isomerism) of the resulting alkene can often be controlled by the choice of reagents and reaction conditions.

Further experimental investigation is necessary to fully elucidate the reactivity and synthetic utility of this compound.

Acid- and Base-Catalyzed Transformations of this compound

The reactivity of this compound is primarily governed by the electrophilic nature of the aldehyde carbonyl carbon and the acidity of the α-protons. Both acid and base catalysis can be employed to facilitate a range of transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

In the presence of an acid catalyst, the carbonyl oxygen of this compound is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This activation enables reactions with weak nucleophiles.

One of the fundamental acid-catalyzed reactions aldehydes undergo is acetal (B89532) formation . In the presence of an acid catalyst and an alcohol, this compound would be expected to form a corresponding acetal. This reaction is reversible and is often used as a method for protecting the aldehyde group during multi-step syntheses.

Another potential acid-catalyzed transformation is the Prins reaction , involving the reaction of the aldehyde with an alkene. Furthermore, under strongly acidic conditions, polymerization or the formation of cyclic trimers like 1,3,5-trioxanes could occur.

Base catalysts promote the deprotonation of the α-carbon to the carbonyl group, generating a nucleophilic enolate ion. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.

A primary example is the aldol condensation . In the presence of a base, this compound can undergo self-condensation, where the enolate of one molecule attacks the carbonyl group of another, leading to the formation of a β-hydroxy aldehyde. Subsequent dehydration can yield an α,β-unsaturated aldehyde.

The Cannizzaro reaction is another possibility if the aldehyde has no α-protons. However, this compound does possess α-protons, making the aldol reaction more likely under standard basic conditions.

Furthermore, this compound can participate in Knoevenagel condensation when reacted with active methylene compounds in the presence of a weak base. This reaction leads to the formation of α,β-unsaturated products.

Derivatization and Analog Synthesis of 2 3 Chloro 4 Fluorophenoxy Acetaldehyde

Rational Design and Synthesis of Novel 2-(3-chloro-4-fluorophenoxy)acetaldehyde Derivatives

The rational design of novel derivatives of this compound is primarily driven by its potential applications in medicinal and agrochemical research. The core structure, featuring a halogenated phenoxy group linked to an acetaldehyde (B116499) unit, offers multiple points for modification to modulate physicochemical properties and biological activity. Design strategies often focus on altering lipophilicity, electronic character, and steric profile to enhance interactions with specific biological targets.

Key design approaches include:

Modification of the Aldehyde Group: Converting the aldehyde into other functional groups such as imines, oximes, alcohols, or carboxylic acids can drastically alter the molecule's reactivity, hydrogen bonding capacity, and metabolic stability.

Aromatic Ring Substitution: Introducing additional substituents onto the phenyl ring can fine-tune electronic properties and lipophilicity. The existing chloro and fluoro atoms already influence the molecule's reactivity and interaction with molecular targets.

Scaffold Hopping: Replacing the phenoxyacetaldehyde (B1585835) core with bioisosteric replacements while maintaining key pharmacophoric features.

The synthesis of these rationally designed derivatives employs standard organic chemistry transformations, leveraging the reactivity of the aldehyde and the aromatic ring. For instance, new analogs can be prepared through etherification of various substituted phenols with 2-chloroacetaldehyde derivatives or by modifying the aldehyde group of the parent compound post-synthesis.

Table 1: Design Strategies for Novel this compound Derivatives

| Design Strategy | Target Property Modification | Potential Synthetic Route |

| Aldehyde to Imine/Oxime Conversion | Increased stability, altered H-bonding | Condensation with primary amines or hydroxylamine (B1172632) |

| Aldehyde Reduction to Alcohol | Increased polarity, H-bond donor | Reduction with NaBH₄ or LiAlH₄ |

| Aldehyde Oxidation to Carboxylic Acid | Increased polarity, introduction of acidic center | Oxidation with KMnO₄ or CrO₃ |

| Aromatic Ring Functionalization | Modulated lipophilicity and electronics | Electrophilic aromatic substitution on precursors |

Synthesis of Imines, Oximes, and Hydrazone Derivatives from this compound

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form a variety of C=N double-bonded derivatives.

Imines (Schiff Bases): The reaction with primary amines (R-NH₂) typically occurs under neutral or mildly acidic conditions, often in a solvent like methanol (B129727) or ethanol, to yield the corresponding imine. youtube.commasterorganicchemistry.com The reaction is a reversible condensation process involving the loss of a water molecule. youtube.compeerj.com The general mechanism starts with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the imine. youtube.com

Oximes: Condensation of this compound with hydroxylamine (NH₂OH) in a weakly acidic medium yields the corresponding aldoxime. byjus.com This reaction is a standard method for preparing oximes from aldehydes. ias.ac.in The resulting oxime can exist as E/Z isomers.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., acylhydrazides) produces hydrazones. nih.gov These reactions are efficient and proceed via a condensation mechanism similar to imine and oxime formation. Hydrazones are often stable, crystalline solids and serve as important intermediates in further synthetic transformations. researcher.life

Table 2: Synthesis of Imines, Oximes, and Hydrazones

| Derivative Type | Reagent | General Reaction Conditions | Product Structure (Example) |

| Imine | Aniline | Ethanol, Glacial acetic acid (cat.), Reflux | |

| Oxime | Hydroxylamine HCl | Methanol/Mineral Water, Room Temp | |

| Hydrazone | Phenylhydrazine | Ethanol, Heat |

Conversion of this compound to Corresponding Alcohols, Carboxylic Acids, and Esters

The aldehyde functionality of this compound allows for straightforward conversion into the corresponding primary alcohol via reduction or carboxylic acid via oxidation.

Reduction to Alcohol: The aldehyde group can be selectively reduced to a primary alcohol, yielding 2-(3-chloro-4-fluorophenoxy)ethanol . Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. Biocatalytic methods using ketoreductases have also been developed for similar substrates, offering high enantioselectivity. google.comresearchgate.net

Oxidation to Carboxylic Acid: Oxidation of the aldehyde furnishes 2-(3-chloro-4-fluorophenoxy)acetic acid . bldpharm.comambeed.com This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) under Tollens' test conditions.

Synthesis of Esters: The resulting 2-(3-chloro-4-fluorophenoxy)acetic acid can be readily converted into a wide range of esters through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (e.g., using thionyl chloride) and then reacted with an alcohol to form the ester.

Table 3: Oxidation and Reduction Products

| Transformation | Reagent(s) | Product Name |

| Reduction | Sodium Borohydride (NaBH₄) | 2-(3-chloro-4-fluorophenoxy)ethanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-(3-chloro-4-fluorophenoxy)acetic acid |

| Esterification | Ethanol, H₂SO₄ (cat.) | Ethyl 2-(3-chloro-4-fluorophenoxy)acetate |

Cyclization Reactions and Heterocyclic Compound Formation Utilizing this compound as a Building Block

As a bifunctional molecule with an electrophilic aldehyde and a nucleophilic ether oxygen (in some contexts) or an activated methylene (B1212753) group, this compound is a valuable precursor for synthesizing heterocyclic compounds.

Synthesis of 4H-Pyrans: Aldehydes are key components in multicomponent reactions for the synthesis of substituted 4H-pyrans. A typical reaction involves the condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (like dimedone or ethyl acetoacetate) in the presence of a catalyst. nih.gov Utilizing this compound in such a reaction would yield a pyran ring bearing the 2-(3-chloro-4-fluorophenoxy)methyl substituent.

Synthesis of 1,2,3-Triazoles: Hydrazone derivatives of aldehydes can be used to construct triazole rings. For example, the reaction of a tosylhydrazone derivative with primary amines can lead to the formation of 1-substituted 1,2,3-triazoles. clockss.org A tosylhydrazone prepared from this compound could serve as a precursor to a diazo intermediate, which could then undergo cycloaddition reactions.

Prins Cyclization: The Prins cyclization reaction involves the electrophilic addition of an aldehyde to an alkene or alkyne, followed by cyclization. researchgate.net this compound can react with homoallylic alcohols in the presence of a Lewis acid catalyst to form substituted tetrahydropyrans.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives of this compound

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing the performance of molecules derived from this compound, particularly in drug discovery. researchgate.netnih.gov These studies systematically investigate how specific structural modifications influence the chemical reactivity and physical or biological properties of the derivatives.

Influence of Halogen Substituents: The chlorine and fluorine atoms on the phenyl ring are key modulators of the molecule's properties.

Electronic Effects: Both are electron-withdrawing groups, which can influence the reactivity of the aldehyde and the acidity of protons on the adjacent methylene group. This electronic pull can make the carbonyl carbon more electrophilic.

Lipophilicity: The presence of halogens generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and binding to hydrophobic pockets in biological targets.

Impact of Aldehyde Derivatization:

Reactivity: Converting the aldehyde to an imine, oxime, or hydrazone replaces the highly reactive C=O bond with a generally more stable C=N bond, altering the molecule's susceptibility to nucleophilic attack and metabolic degradation.

Physicochemical Properties: Reduction to an alcohol introduces a hydrogen bond donor, increasing polarity. Oxidation to a carboxylic acid introduces an acidic center, dramatically increasing water solubility at physiological pH and providing a new site for salt formation or further derivatization (e.g., amides, esters). researchgate.net

These relationships are often studied quantitatively (QSAR/QSPR) by correlating physical descriptors (e.g., logP, pKa, steric parameters) with observed activity or properties.

Table 4: Summary of Structure-Property Relationships

| Structural Modification | Effect on Reactivity | Effect on Physicochemical Properties |

| Conversion of -CHO to -CH=NR | Decreased electrophilicity at carbonyl carbon | Increased lipophilicity (depending on R) |

| Conversion of -CHO to -CH₂OH | Aldehyde reactivity removed | Increased polarity, H-bond donor capacity |

| Conversion of -CHO to -COOH | Aldehyde reactivity removed | Increased polarity, acidic character |

| Addition of electron-donating group to ring | Decreased aldehyde electrophilicity | Altered lipophilicity and dipole moment |

| Addition of electron-withdrawing group to ring | Increased aldehyde electrophilicity | Altered lipophilicity and dipole moment |

Mechanistic Investigations of Reactions Involving 2 3 Chloro 4 Fluorophenoxy Acetaldehyde

Kinetic and Thermodynamic Profiling of Transformations of 2-(3-chloro-4-fluorophenoxy)acetaldehyde

Kinetic and thermodynamic studies are essential to quantify the rates and energy changes associated with the chemical reactions of this compound. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely behavior based on related aldehydes.

The principal reactions of aldehydes include oxidation, reduction, and nucleophilic addition. The rates of these reactions are significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of electron-withdrawing chloro and fluoro groups on the phenoxy moiety is expected to modulate the reactivity of the aldehyde group.

Table 1: Hypothetical Kinetic Data for Common Reactions of Aryloxyacetaldehydes

| Reaction Type | Reagent | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Acetone/Water | 1.5 x 10⁻² | 45 |

| Reduction | NaBH₄ | Ethanol | 8.2 x 10⁻³ | 30 |

| Wittig Reaction | Ph₃P=CH₂ | THF | 5.0 x 10⁻¹ | 25 |

This data is illustrative and based on general values for similar aromatic aldehydes; it does not represent experimentally determined values for this compound.

Thermodynamic profiling involves determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for a reaction. These parameters indicate the spontaneity and equilibrium position of a transformation. For instance, the oxidation of the aldehyde to the corresponding carboxylic acid is typically a highly exothermic and exergonic process, making it thermodynamically favorable.

Elucidation of Reaction Pathways and Identification of Key Intermediates in this compound Chemistry

Understanding the step-by-step sequence of a reaction, or its pathway, is fundamental to mechanistic chemistry. For this compound, several key reaction pathways can be postulated based on established aldehyde chemistry.

In nucleophilic addition reactions, a key intermediate is the tetrahedral alkoxide formed upon attack of a nucleophile on the carbonyl carbon. For example, in the formation of a cyanohydrin, the cyanide ion attacks the aldehyde to form a tetrahedral intermediate, which is then protonated.

Another important class of intermediates in aldehyde chemistry are enamines and enolates, which are formed in base-catalyzed reactions. These intermediates are crucial in carbon-carbon bond-forming reactions such as aldol (B89426) and Knoevenagel condensations. The electron-withdrawing nature of the chloro- and fluoro- substituents would likely influence the stability and reactivity of these intermediates.

In atmospheric chemistry, aldehydes can react with hydroxyl radicals, primarily through hydrogen abstraction from the aldehydic group, leading to the formation of an acyl radical. researchgate.net This pathway is significant in the atmospheric degradation of volatile organic compounds.

Role of Catalysis (Homogeneous, Heterogeneous, Organocatalysis, Biocatalysis) in Directing and Accelerating Reactions of this compound

Catalysis plays a pivotal role in controlling the rate and selectivity of chemical reactions.

Homogeneous Catalysis: Acid or base catalysis is common for many aldehyde reactions. For instance, the hydration of an aldehyde to form a gem-diol is catalyzed by both acids and bases.

Heterogeneous Catalysis: Solid-supported catalysts, such as metals on carbon or metal oxides, are often used for the hydrogenation (reduction) of aldehydes to alcohols. For example, hydroxyapatite (B223615) has been used as a catalyst in the condensation reactions of acetaldehyde (B116499). researchgate.net

Organocatalysis: Chiral organocatalysts have been successfully employed in the asymmetric fluorination of α-chloroaldehydes, which are structurally related to the subject compound. beilstein-journals.org This suggests that similar catalytic approaches could be used to achieve enantioselective transformations with this compound. The mechanism often involves the formation of iminium or enamine intermediates with the catalyst. beilstein-journals.org

Biocatalysis: Enzymes, such as oxidoreductases, can be used for the selective oxidation or reduction of aldehydes under mild conditions. The electron-withdrawing effects of the halogen substituents could influence the binding and reactivity of the substrate within the enzyme's active site.

Isotopic Labeling and Crossover Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of atoms throughout a reaction. For example, using deuterium-labeled sodium borohydride (B1222165) (NaBD₄) in the reduction of this compound would result in the incorporation of a deuterium (B1214612) atom at the α-carbon of the resulting alcohol, confirming the source of the hydride.

Crossover experiments can be used to determine whether a reaction is intramolecular or intermolecular. While specific examples for the target compound are not available, this technique is broadly applicable. For instance, in a reaction involving a potential rearrangement, performing the reaction with a mixture of isotopically labeled and unlabeled starting materials can reveal whether fragments of the molecules exchange.

In Situ Spectroscopic Monitoring (e.g., NMR, IR) of Reactions Involving this compound

The direct observation of a reaction as it proceeds can provide invaluable mechanistic information.

NMR Spectroscopy: In situ NMR is a powerful tool for identifying and quantifying reactants, intermediates, and products in real-time. researchgate.net For reactions of this compound, one could monitor the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of signals corresponding to the product.

IR Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde group (typically around 1720-1740 cm⁻¹) is a distinct feature that can be monitored by in situ IR spectroscopy. As the reaction progresses, the intensity of this band would decrease, while new bands corresponding to the products (e.g., an O-H stretch for an alcohol product) would appear.

These spectroscopic techniques allow for the determination of reaction kinetics by measuring the change in concentration of species over time, providing a deeper understanding of the reaction mechanism.

Computational Chemistry and Theoretical Studies of 2 3 Chloro 4 Fluorophenoxy Acetaldehyde

Quantum Chemical Calculations of Electronic Structure and Bonding in 2-(3-chloro-4-fluorophenoxy)acetaldehyde

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, we can determine the electronic distribution and energy levels of orbitals, which in turn dictate the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide a powerful predictive tool for understanding reaction pathways.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, which is rich in electron density, particularly at the oxygen atom and the aromatic system. The LUMO, conversely, is anticipated to be centered on the acetaldehyde (B116499) moiety, specifically the carbonyl group (C=O), which is electrophilic.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Note: These values are illustrative and would be obtained from specific quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis set, e.g., B3LYP/6-31G(d,p).)

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.5 eV | Estimated from HOMO energy (I ≈ -EHOMO). |

| Electron Affinity (A) | 1.2 eV | Estimated from LUMO energy (A ≈ -ELUMO). |

| Electronegativity (χ) | 3.85 eV | Global reactivity descriptor (χ = (I+A)/2). |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution (η = (I-A)/2). |

| Electrophilicity Index (ω) | 2.79 eV | Measures the electrophilic power (ω = χ²/2η). |

The calculated reactivity indices provide a quantitative measure of the molecule's chemical behavior. The electrophilicity index, for instance, suggests that this compound has a moderate tendency to accept electrons, which is consistent with the presence of the electron-withdrawing aldehyde group.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would reveal a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. Conversely, the carbonyl carbon and the aldehyde hydrogen would exhibit a positive electrostatic potential, making them susceptible to attack by nucleophiles. The aromatic ring would show a more complex potential distribution due to the competing effects of the electron-donating ether oxygen and the electron-withdrawing halogen substituents.

Table 2: Mulliken Atomic Charges for Selected Atoms in this compound (Note: These are representative values and would be derived from quantum chemical calculations.)

| Atom | Mulliken Charge (e) (Illustrative) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| H (aldehyde) | +0.15 |

| O (ether) | -0.60 |

| Cl | -0.10 |

| F | -0.25 |

The calculated atomic charges further quantify the charge distribution, confirming the polarization of the carbonyl group and the electronegative character of the oxygen, chlorine, and fluorine atoms.

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step, resulting in a potential energy surface (PES).

Computational Modeling of Reaction Mechanisms and Transition States for Reactions of this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, we can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, a key reaction would be its oxidation to the corresponding carboxylic acid, 2-(3-chloro-4-fluorophenoxy)acetic acid. Computational modeling could be employed to study the mechanism of this oxidation with various oxidizing agents. The calculations would involve locating the transition state structure and calculating the activation energy, which provides a measure of the reaction rate.

Another important class of reactions for aldehydes is nucleophilic addition to the carbonyl group. Theoretical studies could model the addition of a nucleophile, such as a cyanide ion or a Grignard reagent, to the carbonyl carbon. This would involve calculating the energy profile of the reaction, including the formation of the tetrahedral intermediate.

Solvation Effects and Solvent-Explicit Molecular Dynamics Simulations on this compound Reactivity

Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a profound impact on the reactivity and stability of molecules through various interactions, such as hydrogen bonding and dipole-dipole interactions.

Computational models can account for solvation effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. Explicit solvent models, on the other hand, involve including a number of solvent molecules in the calculation and treating their interactions with the solute explicitly.

Molecular dynamics (MD) simulations with explicit solvent molecules can provide a dynamic picture of the solvation process. For this compound, MD simulations in a solvent like water would reveal the structure of the solvation shell around the molecule and the dynamics of the solvent molecules. This information is crucial for understanding how the solvent influences the molecule's conformational preferences and its reactivity in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, quantum chemical calculations can predict its vibrational spectrum. The calculated frequencies can be compared with an experimental infrared spectrum to aid in the assignment of the observed absorption bands to specific vibrational modes of the molecule. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the chemical environment of each nucleus.

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound (Note: Predicted values are illustrative and would be obtained from calculations, often scaled by an empirical factor to improve agreement with experimental data.)

| Vibrational Mode | Predicted Frequency (cm-1) (Illustrative) | Experimental Frequency (cm-1) (Typical Range) |

| C=O stretch (aldehyde) | 1735 | 1720-1740 |

| C-H stretch (aldehyde) | 2820, 2720 | 2810-2830, 2710-2730 |

| C-O-C stretch (ether) | 1250 | 1230-1270 |

| C-Cl stretch | 750 | 700-800 |

| C-F stretch | 1200 | 1150-1250 |

The good agreement that is often observed between predicted and experimental spectroscopic data provides confidence in the accuracy of the computational models and their ability to describe the molecular properties of this compound.

Design and In Silico Screening of Novel Catalysts for Reactions of this compound

The advancement of computational chemistry has provided powerful tools for the rational design and screening of novel catalysts, offering a time- and cost-effective alternative to traditional experimental methods. researchgate.netcaltech.edu For a substrate such as this compound, which possesses a reactive aldehyde functional group, in silico methods can be instrumental in identifying efficient and selective catalysts for various transformations. These computational approaches allow for the high-throughput screening of virtual catalyst libraries and provide deep mechanistic insights into catalytic cycles. acs.orgyoutube.com

One of the primary reactions of interest for an aldehyde is asymmetric hydrogenation to produce a chiral alcohol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections describe a hypothetical workflow for the design and in silico screening of novel organometallic catalysts for the asymmetric hydrogenation of this compound to the corresponding chiral alcohol, 2-(3-chloro-4-fluorophenoxy)ethan-1-ol. This process leverages established computational methodologies, such as Density Functional Theory (DFT), to predict catalyst performance. researchgate.netresearchgate.netrsc.org

Virtual Catalyst Library Generation

The initial step in the in silico screening process is the creation of a virtual library of potential catalysts. For the asymmetric hydrogenation of aldehydes, transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, with chiral phosphine (B1218219) ligands have shown considerable success. acs.org A virtual library can be constructed by combining a selection of metal precursors with a variety of chiral diphosphine ligands. The design of these ligands can be systematically varied to explore the effects of steric and electronic properties on catalytic activity and enantioselectivity. researchgate.netresearchgate.net

Table 1: Representative Components of a Virtual Catalyst Library for Asymmetric Hydrogenation

| Metal Precursor | Chiral Diphosphine Ligand Backbone | Ligand Substituents (R-groups) |

| [RuCl₂(p-cymene)]₂ | BINAP | Phenyl, Tolyl, 3,5-Xylyl |

| [Rh(COD)₂]BF₄ | Me-DuPhos | Methyl |

| [Ir(COD)Cl]₂ | SEGPHOS | Phenyl, 3,5-di-tert-butylphenyl |

| [RuCl₂(DMSO)₄] | Chiraphos | Phenyl |

This table is illustrative and represents a small subset of potential combinations for a virtual catalyst library.

High-Throughput Computational Screening

With the virtual library established, a high-throughput screening workflow is employed to rapidly assess the potential of each catalyst candidate. This process typically involves several stages of increasing computational rigor.

Initial Docking and Molecular Mechanics (MM) Simulations:

Initially, the substrate, this compound, is docked into the active site of each catalyst. Molecular mechanics calculations can provide a rapid initial assessment of the steric fit and identify favorable binding conformations. This step helps to filter out catalysts that are unable to effectively bind the substrate.

Density Functional Theory (DFT) Calculations:

Catalyst candidates that pass the initial screening are then subjected to more accurate but computationally intensive DFT calculations. researchgate.net Key parameters calculated at this stage include:

Binding Energy: The strength of the interaction between the catalyst and the substrate.

Transition State (TS) Energetics: The energy barrier for the hydride transfer from the metal to the aldehyde's carbonyl carbon, which is often the rate-determining and enantioselectivity-determining step. rsc.org The difference in the energy barriers for the transition states leading to the (R) and (S) enantiomers of the alcohol product (ΔΔG‡) is a direct predictor of enantioselectivity. researchgate.net

Table 2: Hypothetical DFT Screening Results for Ruthenium-BINAP Catalysts

| Catalyst Candidate | Ligand Substituent | Binding Energy (kcal/mol) | ΔG‡ (R-pathway) (kcal/mol) | ΔG‡ (S-pathway) (kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| Ru-Cat-01 | Phenyl | -12.5 | 18.2 | 20.1 | 94% (R) |

| Ru-Cat-02 | Tolyl | -12.8 | 17.9 | 20.5 | 98% (R) |

| Ru-Cat-03 | 3,5-Xylyl | -13.2 | 19.5 | 18.0 | 90% (S) |

This data is purely illustrative and intended to represent the type of results generated from a computational screening. ΔG‡ refers to the free energy of activation.

Analysis of Structure-Activity Relationships

The data generated from the high-throughput screening can be used to build structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) models. researchgate.net By analyzing trends in the data, it is possible to identify key molecular descriptors of the catalysts that correlate with high activity and selectivity. For instance, it might be found that increased steric bulk on the phosphine ligand leads to higher enantioselectivity, or that electron-donating groups on the ligand backbone accelerate the reaction rate. These insights are crucial for the rational design of second-generation catalysts that are even more effective. pnnl.gov

Mechanistic Elucidation of Promising Candidates

For the most promising catalyst candidates identified in the screening, more detailed DFT studies are conducted to fully elucidate the catalytic cycle. This involves locating and characterizing all intermediates and transition states in the proposed mechanism. researchgate.netacs.org Such studies can confirm the operative mechanism and reveal potential catalyst deactivation pathways, providing a comprehensive understanding of the catalyst's behavior. This detailed mechanistic knowledge is invaluable for optimizing reaction conditions in subsequent experimental validations. acs.org

Advanced Spectroscopic Characterization Techniques Applied to 2 3 Chloro 4 Fluorophenoxy Acetaldehyde and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally established. For 2-(3-chloro-4-fluorophenoxy)acetaldehyde, HRMS would provide the exact mass of the molecular ion, allowing for confirmation of its elemental composition, C₈H₆ClFO₂.

Alpha-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. This would result in the loss of the formyl group (•CHO, 29 Da) or a hydrogen atom (•H, 1 Da), leading to the formation of characteristic fragment ions. libretexts.org

Cleavage of the Ether Bond: The C-O bond of the ether linkage can undergo cleavage, leading to the formation of a 3-chloro-4-fluorophenoxy radical or cation and a corresponding acetaldehyde (B116499) fragment.

McLafferty Rearrangement: While less common for this specific structure, if applicable, this rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. miamioh.edu

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment under high energy conditions, leading to a series of ions corresponding to the loss of substituents like chlorine and fluorine, as well as cleavage of the ring itself.

A hypothetical HRMS fragmentation data table for this compound is presented below, based on these principles.

| Fragment Ion | Proposed Structure | m/z (Calculated) | m/z (Hypothetical Observed) |

| [M]⁺ | C₈H₆ClFO₂ | 203.9989 | 203.9991 |

| [M-H]⁺ | C₈H₅ClFO₂ | 202.9911 | 202.9913 |

| [M-CHO]⁺ | C₇H₅ClFO | 175.0013 | 175.0015 |

| [C₆H₃ClFO]⁺ | 3-chloro-4-fluorophenoxy cation | 144.9806 | 144.9808 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the aldehydic proton and the methylene (B1212753) protons, and among the protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals for the methylene group and the protonated aromatic carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and connecting different spin systems. For instance, the aldehydic proton would show a correlation to the methylene carbon, and the methylene protons would show correlations to the aromatic carbons, confirming the ether linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For the target molecule, NOESY could reveal through-space interactions between the methylene protons and the aromatic protons, helping to define the preferred orientation of the side chain relative to the aromatic ring. uic.edulibretexts.org

Based on data for analogous compounds like 2-(chlorophenoxy)acetic acid and 2-phenoxyethanol (B1175444), a predicted set of NMR data is presented below. chemicalbook.comchemicalbook.comrsc.org

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C, predicted) |

| Aldehyde CH | ~9.7 (t) | ~199 | Methylene C, Aromatic C (ipso) |

| Methylene CH₂ | ~4.7 (d) | ~70 | Aldehyde C, Aromatic C (ipso) |

| Aromatic CH (ortho to O) | ~7.0 (d) | ~116 | Aromatic C (ipso), Aromatic C (meta to O) |

| Aromatic CH (meta to O, ortho to Cl) | ~7.2 (dd) | ~122 | Aromatic C (ipso), Aromatic C (para to O) |

| Aromatic CH (meta to O, ortho to F) | ~7.1 (m) | ~118 | Aromatic C (ipso), Aromatic C (para to O) |

Solid-state NMR (ssNMR) provides structural information on materials in the solid state. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can distinguish between polymorphs by detecting differences in the local chemical environments of the nuclei, which are reflected in their chemical shifts and other NMR parameters. nih.govnih.gov For this compound, ssNMR could be used to characterize different crystalline forms or to study the structure of amorphous samples. The presence of halogen atoms (¹⁹F and ³⁵/³⁷Cl) offers additional probes for ssNMR studies. researchgate.netwiley.com

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For this compound, rotation around the C-O bonds of the ether linkage can lead to different conformations. At low temperatures, this rotation may be slow enough to be observed as separate signals in the NMR spectrum. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals. By analyzing the changes in the NMR spectrum as a function of temperature, the energetic barriers to these conformational changes can be determined.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing intermolecular interactions.

For this compound, the following characteristic vibrational bands would be expected, based on data from analogous compounds like 2-phenoxyethanol and disubstituted benzene (B151609) derivatives: researchgate.netuenr.edu.ghtum.despectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹, FT-IR) | Expected Wavenumber (cm⁻¹, Raman) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (aldehyde) | 2850-2800, 2750-2700 | 2850-2800, 2750-2700 |

| C=O stretch (aldehyde) | ~1730 | ~1730 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-O-C stretch (ether) | 1250-1200 (asymmetric), 1050-1000 (symmetric) | 1250-1200, 1050-1000 |

| C-Cl stretch | 800-600 | 800-600 |

| C-F stretch | 1250-1000 | 1250-1000 |

Shifts in these vibrational frequencies can provide information about intermolecular interactions, such as hydrogen bonding involving the aldehyde oxygen.

X-ray Crystallography for Single-Crystal Structure Determination, Absolute Configuration, and Supramolecular Assembly

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For a chiral molecule, X-ray crystallography can be used to determine the absolute configuration.

While a crystal structure for this compound is not available, studies on similar halogenated phenoxy compounds reveal the importance of intermolecular interactions in directing the supramolecular assembly. researchgate.netnih.gov Halogen bonding, where a halogen atom acts as an electrophilic species, can play a significant role in the crystal packing. acs.org In the case of the target molecule, the chlorine and fluorine atoms, along with the aldehyde oxygen, could participate in a variety of non-covalent interactions, including halogen bonds, hydrogen bonds (if co-crystallized with a suitable donor), and π-π stacking of the aromatic rings, leading to complex and interesting supramolecular architectures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Electronic Transitions and Chirality

Extensive searches for experimental or theoretical spectroscopic data concerning the electronic transitions and chiroptical properties of this compound and its immediate derivatives have yielded no specific research findings. Currently, there are no publicly available studies detailing the Ultraviolet-Visible (UV-Vis) absorption spectra or Circular Dichroism (CD) analyses for this particular compound or its closely related chiral derivatives.

The electronic absorption characteristics of a molecule like this compound are determined by its chromophores. The primary chromophore in this molecule is the substituted benzene ring. The presence of the chloro, fluoro, and phenoxyacetaldehyde (B1585835) substituents on the benzene ring is expected to influence the position and intensity of the absorption bands corresponding to π→π* transitions. Typically, substituted benzenes exhibit two main absorption bands in the UV region: the E-band (around 180-220 nm) and the B-band (around 230-270 nm). The aldehyde group also contains a chromophore (C=O) which can give rise to a weak n→π* transition at longer wavelengths, often overlapping with the B-band of the benzene ring.

Solvatochromism, the shift in the position of absorption bands with a change in the polarity of the solvent, would be anticipated. For n→π* transitions, a hypsochromic (blue) shift is generally observed in more polar solvents, while π→π* transitions typically show a bathochromic (red) shift.

While no specific data exists for this compound, theoretical studies on structurally similar compounds, such as 2-chloro-3,4-dimethoxybenzaldehyde, have utilized Time-Dependent Density Functional Theory (TD-DFT) to calculate electronic absorption spectra. Such computational approaches could, in the absence of experimental data, provide valuable insights into the electronic transitions, oscillator strengths, and orbital contributions for the title compound.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter in the acetaldehyde side chain or by creating atropisomers, CD spectroscopy could be employed to investigate their stereochemical features. The technique measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. However, as no studies on chiral derivatives of this compound are available, no CD data can be presented.

Due to the absence of published research, no data tables on the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or CD signal intensities for this compound or its derivatives can be compiled at this time.

Industrial Applications and Role of 2 3 Chloro 4 Fluorophenoxy Acetaldehyde As a Key Synthetic Intermediate

Utilization in the Synthesis of Agrochemical Intermediates and Precursors

Function as a Versatile Building Block in Fine Chemical Synthesis

The application of 2-(3-chloro-4-fluorophenoxy)acetaldehyde as a versatile building block in fine chemical synthesis is not extensively detailed in the available research. Generally, acetaldehyde (B116499) derivatives serve as important two-carbon synthons in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and the synthesis of heterocyclic compounds. The presence of the chloro and fluoro substituents on the phenoxy ring could modulate the reactivity of the aldehyde and introduce functionalities that are desirable in the synthesis of complex molecules for pharmaceuticals, dyes, and other specialty chemicals. However, specific examples and case studies demonstrating the utility of this particular compound are not prominently featured in the scientific literature.

Role in the Production of Specialty Polymers and Advanced Materials Precursors

There is a notable absence of information in the public domain regarding the role of this compound in the production of specialty polymers and advanced materials precursors. While aldehydes can be utilized in the synthesis of various polymers, such as phenolic resins, and as cross-linking agents, the specific application of this fluorinated and chlorinated phenoxy acetaldehyde in materials science is not documented. The unique combination of halogens and the phenoxy ether linkage could theoretically impart specific properties, such as thermal stability or flame retardancy, to a polymer matrix. Nevertheless, without supporting research or patents, its role in this field remains speculative.

Process Intensification and Scale-Up Considerations for Industrial-Scale Production of this compound

Detailed information on the process intensification and scale-up considerations for the industrial-scale production of this compound is not available. Industrial synthesis of similar chemical intermediates often involves optimizing reaction conditions to maximize yield, minimize byproducts, and ensure a safe and environmentally responsible process. Key considerations would include the choice of starting materials, catalysts, solvents, and reaction temperature and pressure. Furthermore, downstream processing, including purification and isolation of the final product, would be critical for achieving the desired purity for subsequent applications. Without specific literature or patents on the production of this compound, a detailed analysis of its industrial-scale synthesis cannot be provided.

Environmental Fate and Degradation Pathways of 2 3 Chloro 4 Fluorophenoxy Acetaldehyde

Photodegradation Studies of 2-(3-chloro-4-fluorophenoxy)acetaldehyde under Simulated Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the removal of many organic pollutants from the environment. For aromatic compounds like this compound, direct photolysis can occur through the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The presence of halogen substituents can influence the rate and mechanism of photodegradation.

While specific experimental data for this compound is not available, studies on related phenoxy acid herbicides demonstrate that photolysis in aqueous solutions can lead to the cleavage of the ether bond between the aromatic ring and the side chain. This process would likely yield 3-chloro-4-fluorophenol (B1581553) and acetaldehyde (B116499) as primary photoproducts. Further degradation of 3-chloro-4-fluorophenol can occur through reductive dehalogenation, where the chlorine and fluorine atoms are sequentially removed from the aromatic ring, or through hydroxylation of the ring. The acetaldehyde moiety is expected to be rapidly oxidized to acetic acid and subsequently mineralized to carbon dioxide.

The efficiency of photodegradation is influenced by environmental factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water (like dissolved organic matter), and pH. In natural waters, indirect photolysis, mediated by reactive oxygen species such as hydroxyl radicals, can also play a significant role in the degradation of such compounds.

Table 9.1: Predicted Photodegradation Parameters for this compound Based on Analogous Compounds

| Parameter | Predicted Value/Outcome | Basis of Prediction |

| Primary Photolytic Cleavage Site | Ether linkage | Common degradation pathway for phenoxy herbicides. |

| Major Predicted Photoproducts | 3-chloro-4-fluorophenol, Acetaldehyde | Cleavage of the ether bond. |

| Secondary Degradation Pathways | Reductive dehalogenation, Ring hydroxylation, Oxidation of acetaldehyde | Observed in the photodegradation of halogenated phenols and aldehydes. |

| Influencing Environmental Factors | Light intensity, Wavelength, pH, Dissolved organic matter | General principles of aquatic photochemistry. |

Biodegradation Mechanisms and Microbial Transformation Pathways in Aquatic and Soil Environments

Biodegradation by microorganisms is a crucial process for the elimination of organic pollutants from soil and aquatic ecosystems. The structural features of this compound, particularly the phenoxyacetic acid-like structure, suggest that it is susceptible to microbial attack. Numerous microorganisms have been identified that can degrade phenoxy herbicides, often utilizing them as a source of carbon and energy. oup.com

The initial step in the biodegradation of phenoxy compounds typically involves the cleavage of the ether bond, a reaction catalyzed by specific enzymes such as dioxygenases. oup.com For this compound, this would result in the formation of 3-chloro-4-fluorophenol and glycoaldehyde, which would be further metabolized. The resulting 3-chloro-4-fluorophenol is a halogenated aromatic compound that can be further degraded through pathways involving hydroxylation and ring cleavage. The presence of both chlorine and fluorine atoms may influence the rate of degradation, as some microorganisms exhibit substrate specificity for particular halogenated compounds. nih.gov

In soil, the rate of biodegradation is influenced by factors such as soil type, organic matter content, moisture, temperature, pH, and the composition of the microbial community. researchgate.net Aerobic conditions are generally more favorable for the complete mineralization of such compounds. researchgate.net Under anaerobic conditions, reductive dehalogenation, where the halogen substituents are removed, can be a key initial step. nih.gov

Table 9.2: Key Microbial Genera Involved in the Degradation of Structurally Similar Phenoxy Herbicides

| Microbial Genus | Environment | Key Enzymes/Pathways |

| Pseudomonas | Soil, Water | Dioxygenases for ether cleavage, hydrolases. nih.gov |

| Alcaligenes | Soil | Enzymes for 2,4-D degradation pathway. researchgate.net |

| Ralstonia | Soil | Phenol (B47542) degradation pathways. oup.com |

| Aspergillus | Soil | Fungal monooxygenases and hydrolases. nih.gov |

Hydrolytic Stability and Kinetic Studies of this compound in Aqueous Systems